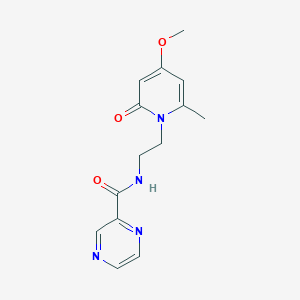

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-10-7-11(21-2)8-13(19)18(10)6-5-17-14(20)12-9-15-3-4-16-12/h3-4,7-9H,5-6H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAZMVUKBQMBEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)C2=NC=CN=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the pyridinone moiety: This can be achieved through the condensation of appropriate starting materials under acidic or basic conditions.

Attachment of the ethyl linker: This step might involve alkylation reactions using ethyl halides or similar reagents.

Formation of the pyrazine ring:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pyrazine-2-carboxamide may have several scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pyrazine-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural-Activity Relationships

Anti-TB Activity :

- Aryl Substituents : Electron-withdrawing groups (e.g., -CF₃, -I in compounds A and C) enhance anti-TB potency by improving target binding and metabolic stability .

- Linker Modifications : Ethyl-piperazine (compound E) or ethyl-pyridoacridine (compound 13) linkers improve membrane permeability but may increase cytotoxicity (e.g., compound 13’s cytotoxicity at >25 μM) .

Enzyme Inhibition :

- PET Inhibitors : Bulky substituents (e.g., tert-butyl and Cl in compound 54) correlate with higher lipophilicity (logP = 4.18) and improved IC₅₀ values, though this may reduce solubility .

Toxicity and Selectivity :

Notable Contrasts and Limitations

- Activity vs. Toxicity Trade-offs : Compound 13 shows potent anti-TB activity (MIC = 2 μM) but significant cytotoxicity, limiting therapeutic utility . In contrast, compound A maintains efficacy without cytotoxicity .

- Target Specificity : While anti-TB compounds (A, C, E) target mycobacterial enzymes, compound 54 inhibits PET, highlighting the scaffold’s versatility but necessitating target-specific optimization .

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activity against various diseases, including cancer and infectious diseases. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazine ring linked to a pyridine derivative. The presence of functional groups such as methoxy and methyl enhances its solubility and biological activity. The molecular formula is , with a molecular weight of approximately 291.30 g/mol.

This compound primarily acts as an inhibitor of histone methyltransferase EZH2. This enzyme is crucial for gene silencing through the methylation of histone proteins. By inhibiting EZH2, the compound may reverse the epigenetic silencing of tumor suppressor genes, thereby promoting anti-cancer effects .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

- Inhibition of EZH2 : The compound has been shown to bind competitively to the active site of EZH2, preventing its methylation activity on histones, which is critical in the progression of various cancers.

- Cellular Potency : In cellular assays, it demonstrated potent activity with an effective concentration (EC50) in the low micromolar range, indicating strong potential for therapeutic use against cancers that are dependent on EZH2-mediated gene silencing .

Anti-infective Activity

In addition to its anticancer properties, there is emerging evidence suggesting that derivatives of pyrazine compounds exhibit anti-mycobacterial activity:

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and their derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.